Cas no 3184-71-2 (3-chloro-6-(propan-2-yloxy)pyridazine)

3-Chloro-6-(propan-2-yloxy)pyridazine is a halogenated pyridazine derivative with notable reactivity due to the presence of both chloro and isopropoxy functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. The chloro group facilitates nucleophilic substitution reactions, while the isopropoxy moiety enhances solubility and stability in various reaction conditions. Its well-defined structure and high purity make it suitable for precise applications in heterocyclic chemistry. The compound’s balanced reactivity profile allows for selective modifications, enabling the synthesis of complex derivatives with tailored properties for research and industrial applications.
3-chloro-6-(propan-2-yloxy)pyridazine structure
3184-71-2 structure
Product Name:3-chloro-6-(propan-2-yloxy)pyridazine
CAS No:3184-71-2
MF:C7H9ClN2O
MW:172.61216044426
MDL:MFCD00270293
CID:318162
PubChem ID:252823
Update Time:2025-11-06

3-chloro-6-(propan-2-yloxy)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-isopropoxypyridazine
    • 3-chloro-6-propan-2-yloxypyridazine
    • Pyridazine, 3-chloro-6-(1-methylethoxy)-
    • 3-Chlor-6-isopropoxy-pyridazin
    • 3-chloro-6-isopropoxy-pyridazine
    • 3-Isopropoxy-6-chlor-pyridazin
    • 6-Isopropyloxy-3-chlor-pyridazin
    • 3-chloro-6-(propan-2-yloxy)pyridazine
    • EU-0042864
    • MFCD00270293
    • SCHEMBL1295778
    • CS-0072763
    • FT-0727851
    • NSC-75066
    • NSC75066
    • MB01121
    • DTXSID40291359
    • 3184-71-2
    • LS-07066
    • HMS1371G15
    • AKOS000164037
    • AT23121
    • ChemDiv2_000851
    • SR-01000474872-1
    • SR-01000474872
    • NHMXJNVELORMBG-UHFFFAOYSA-N
    • 3-(2-propoxy)-6-chloropyridazine
    • F0918-1375
    • DA-23743
    • ALBB-022874
    • STK293184
    • MDL: MFCD00270293
    • Inchi: 1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3
    • InChI Key: NHMXJNVELORMBG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)OC(C)C

Computed Properties

  • Exact Mass: 172.04000
  • Monoisotopic Mass: 172.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35A^2

Experimental Properties

  • Density: 1.188
  • Boiling Point: 295.2°C at 760 mmHg
  • Flash Point: 132.3°C
  • Refractive Index: 1.507
  • PSA: 35.01000
  • LogP: 1.91720

3-chloro-6-(propan-2-yloxy)pyridazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-chloro-6-(propan-2-yloxy)pyridazine

Professional Introduction to 3-chloro-6-(propan-2-yloxy)pyridazine (CAS No. 3184-71-2)

3-chloro-6-(propan-2-yloxy)pyridazine, a compound with the chemical identifier CAS No. 3184-71-2, is a significant molecule in the realm of chemical and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both chloro and alkoxy functional groups on a pyridazine backbone makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure, characterized by a six-membered ring containing two nitrogen atoms, positions it as a valuable intermediate in the synthesis of more complex molecules. The chloro substituent at the 3-position and the propan-2-yloxy group at the 6-position introduce reactivity that can be exploited for various synthetic pathways. This dual functionality allows for selective modifications, making it a preferred choice for researchers aiming to develop novel pharmacophores.

In recent years, there has been a surge in interest regarding pyridazine derivatives due to their demonstrated efficacy in various biological assays. The pyridazine core is known to exhibit pharmacological activity across multiple therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The specific substitution pattern in 3-chloro-6-(propan-2-yloxy)pyridazine enhances its potential as a lead compound or intermediate in drug discovery campaigns.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have been exploring pyridazine derivatives as inhibitors due to their ability to bind to the ATP-binding site of kinases effectively. The chloro and propan-2-yloxy substituents in 3-chloro-6-(propan-2-yloxy)pyridazine contribute to its binding affinity by forming critical interactions with the target enzyme.

Moreover, the compound has shown promise in preclinical studies as a precursor for more sophisticated derivatives. By leveraging computational chemistry techniques, researchers can predict and optimize the biological activity of molecules like 3-chloro-6-(propan-2-yloxy)pyridazine. These studies often involve molecular docking simulations to identify potential binding modes with biological targets, thereby accelerating the drug discovery process.

The synthesis of 3-chloro-6-(propan-2-yloxy)pyridazine involves multi-step organic reactions that highlight the compound's synthetic utility. The chlorination step at the 3-position followed by nucleophilic substitution with propan-2-yloxy introduces the desired functional groups. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, ensuring that researchers have access to high-quality material for their studies.

In addition to its pharmaceutical applications, this compound has found utility in agrochemical research. Pyridazine derivatives are known to possess herbicidal and pesticidal properties, making them valuable in crop protection strategies. The structural features of 3-chloro-6-(propan-2-yloxy)pyridazine contribute to its efficacy by interfering with essential metabolic pathways in pests and weeds.

The safety profile of 3-chloro-6-(propan-2-yloxy)pyridazine is another critical consideration in its application. While comprehensive toxicological data is still being gathered, preliminary studies suggest that the compound exhibits moderate solubility in organic solvents and moderate bioavailability when tested in vitro. These properties make it suitable for further investigation under controlled laboratory conditions.

The future directions for research on 3-chloro-6-(propan-2-yloxy)pyridazine are multifaceted. One area of focus is the exploration of its derivatives to enhance potency and selectivity for specific biological targets. By modifying the substitution pattern or introducing additional functional groups, researchers aim to develop molecules with improved pharmacokinetic profiles.

Another exciting avenue is the investigation of this compound's role in combination therapies. Many diseases require a multi-target approach for effective treatment, and pyridazine derivatives offer a versatile platform for such strategies. By combining 3-chloro-6-(propan-2-yloxy)pyridazine with other compounds that target different pathways, researchers may uncover synergistic effects that enhance therapeutic outcomes.

In conclusion, 3-chloro-6-(propan-2-yloxy)pyridazine (CAS No. 3184-71-2) is a promising compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, coupled with its reactivity and biological activity, make it an invaluable tool for drug discovery efforts. As research continues to uncover new applications and synthetic strategies for this molecule, its importance in advancing scientific knowledge is likely to grow.

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